[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)
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Overview
Description
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is an organic compound known for its unique chemical structure and properties It features a phenyl ring substituted with two bromine atoms, a trifluoromethyl group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl derivative, such as 2,4-dibromo-5-(trifluoromethyl)benzene.
Hydrazination: The phenyl derivative undergoes hydrazination using hydrazine hydrate under controlled conditions. This step introduces the hydrazine group to the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine.
Formation of Hydrochloride Salt: The purified hydrazine compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Purification: Use of automated systems for purification to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atoms.
Major Products
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to modify biomolecules or as a probe to study enzyme activities. Its hydrazine group can form covalent bonds with carbonyl-containing biomolecules, making it useful in bioconjugation techniques.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity allows for the creation of drug candidates with specific functional groups that can interact with biological targets.
Industry
In the industrial sector, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) depends on its chemical reactivity. The hydrazine group can participate in nucleophilic addition and substitution reactions, forming covalent bonds with electrophilic centers. This reactivity allows the compound to modify other molecules, potentially altering their function or activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or modify enzyme activities by forming covalent bonds with active site residues.
Proteins: It can interact with protein carbonyl groups, affecting protein function and stability.
Nucleic Acids: Potential interactions with nucleic acids through covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
2,4-Dibromoaniline: Contains bromine substituents but lacks the trifluoromethyl and hydrazine groups, resulting in different reactivity and applications.
5-(Trifluoromethyl)phenylhydrazine: Similar structure but without the bromine atoms, affecting its chemical behavior.
Uniqueness
[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is unique due to the combination of bromine, trifluoromethyl, and hydrazine groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2,4-dibromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F3N2.ClH/c8-4-2-5(9)6(14-13)1-3(4)7(10,11)12;/h1-2,14H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQQFJISKCSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NN)Br)Br)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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